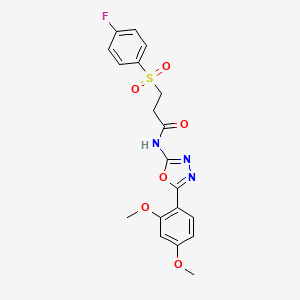
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O6S and its molecular weight is 435.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms that contributes to the compound's reactivity.
- Dimethoxyphenyl group : Enhances solubility and may influence biological interactions.
- Fluorophenylsulfonyl group : Imparts additional chemical properties that could enhance biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | G2/M phase arrest and apoptosis |
| MCF-7 | 20 | Caspase activation and mitochondrial disruption |
| A549 | 18 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : The sulfonamide group may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival .
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
In Vitro Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
- Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 20 µM.
-
In Vivo Study on Tumor Models :
- Animal models bearing xenograft tumors were administered the compound.
- Significant tumor growth inhibition was observed compared to control groups.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that variations in substituent groups significantly influence biological activity:
| Compound Name | IC50 (µM) | Notable Activity |
|---|---|---|
| N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(fluorophenyl)sulfonamide | 25 | Moderate antiproliferative effects |
| N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(chlorophenyl)sulfonamide | 30 | Lower potency compared to target compound |
Propiedades
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O6S/c1-27-13-5-8-15(16(11-13)28-2)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXPJUVAHCFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













